molecular formula C5H11O8P · XNa B593777 5-(dihydrogenphosphate),D-ribose,sodiumsalt CAS No. 76054-75-6

5-(dihydrogenphosphate),D-ribose,sodiumsalt

Cat. No. B593777
CAS RN: 76054-75-6
M. Wt: 230.1
InChI Key: HSVYFEKZUCTIDT-VEGRVEBRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(dihydrogenphosphate),D-ribose,sodiumsalt, also known as D-Ribofuranose 5-phosphate disodium salt, is a chemical compound with the empirical formula C5H9Na2O8P . It is a white to yellowish crystalline powder .


Molecular Structure Analysis

The molecular weight of the anhydrous basis is 274.07 . The InChI code for this compound is 1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);/t3-,4+,5-;/m0./s1 .


Chemical Reactions Analysis

This compound is an intermediate in the pentose phosphate pathway. It can be derived from 6-phosphogluconate by a dehydrogenase or from xylulose 5-phosphate by ribulose phosphate 3-epimerase .


Physical And Chemical Properties Analysis

The compound is a crystalline solid . and is stored at temperatures between 28 C .

Scientific Research Applications

  • Thermal Behavior and Decomposition Mechanisms : The study by de Jesus, Ferreira, and Cavalheiro (2018) explored the thermal behavior of inosine 5'-monophosphate, a compound related to 5-(dihydrogenphosphate),D-ribose, sodium salt. They found that the salts decompose upon heating, releasing nitrogenous bases and ribose groups, and forming pyrophosphates as residues. This implies that foods containing these additives should be processed below certain temperatures to avoid decomposition (J. D. de Jesus, A. G. Ferreira, & É. Cavalheiro, 2018).

  • Biochemical Properties and Enzyme Activity : Fox and Kelley (1971) studied human phosphoribosylpyrophosphate synthetase, which has an absolute requirement for inorganic phosphate and is most effective with magnesium. This enzyme is involved in nucleotide biosynthesis, utilizing ATP and ribose-5-P to produce phosphoribosyl pyrophosphate and AMP. Such enzymes are crucial in cellular metabolism and could have implications for diseases or metabolic disorders (I. Fox & W. Kelley, 1971).

  • Molecular Structure Analysis : Krishnan and Seshadri (1992) determined the crystal and molecular structure of sodium deoxyinosine monophosphate, providing insights into the common nucleotide features and the direct coordination of the sodium ion to certain atoms. This kind of structural analysis is essential for understanding the physical and chemical properties of nucleotide salts (R. Krishnan & T. Seshadri, 1992).

  • Applications in Microbial Fermentation : Park et al. (2004) investigated the fed-batch production of d-ribose using a Bacillus subtilis strain. d-Ribose is used as an intermediate in the production of various biomaterials, and their research aimed at optimizing the fermentation process for higher yields and productivity. This has implications for industrial production of biomaterials (Yong-Cheol Park, Sung-gun Kim, Kyungmoon Park, Kelvin H. Lee, & Jin-Ho Seo, 2004).

  • Metabolic Pathways and Enzymatic Reactions : Hove-Jensen et al. (2003) explored an enzymatic pathway for the synthesis of 5-phospho-d-ribosyl α-1-diphosphate (PRPP) in Escherichia coli, highlighting the essential roles of specific enzymes in this pathway. This research contributes to our understanding of metabolic processes in bacteria and might have applications in biotechnology or medicine (B. Hove-Jensen, Tina J Rosenkrantz, A. Haldimann, & B. Wanner, 2003).

Safety And Hazards

The compound should be handled with care. It is advised against food, drug, pesticide, or biocidal product use . The safety data sheet (SDS) can be found at the provided link .

properties

InChI

InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);/t3-,4+,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVYFEKZUCTIDT-VEGRVEBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dihydrogenphosphate),D-ribose,sodiumsalt

CAS RN

18265-46-8
Record name D-Ribose, 5-(dihydrogen phosphate), sodium salt (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18265-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(dihydrogenphosphate),D-ribose,sodiumsalt
Reactant of Route 2
5-(dihydrogenphosphate),D-ribose,sodiumsalt
Reactant of Route 3
5-(dihydrogenphosphate),D-ribose,sodiumsalt
Reactant of Route 4
5-(dihydrogenphosphate),D-ribose,sodiumsalt
Reactant of Route 5
5-(dihydrogenphosphate),D-ribose,sodiumsalt
Reactant of Route 6
5-(dihydrogenphosphate),D-ribose,sodiumsalt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.